Cas no 2092577-66-5 (5-(chlorosulfonyl)methylfuran-3-carboxylic acid)

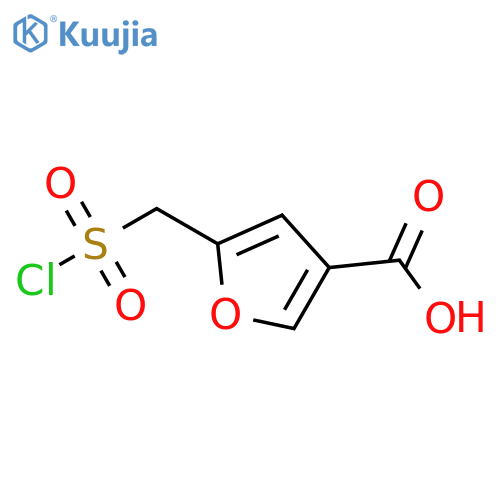

2092577-66-5 structure

商品名:5-(chlorosulfonyl)methylfuran-3-carboxylic acid

CAS番号:2092577-66-5

MF:C6H5ClO5S

メガワット:224.618900060654

MDL:MFCD30679362

CID:5239785

5-(chlorosulfonyl)methylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxylic acid, 5-[(chlorosulfonyl)methyl]-

- 5-(chlorosulfonyl)methylfuran-3-carboxylic acid

-

- MDL: MFCD30679362

- インチ: 1S/C6H5ClO5S/c7-13(10,11)3-5-1-4(2-12-5)6(8)9/h1-2H,3H2,(H,8,9)

- InChIKey: UQJXDXGNNDQLJJ-UHFFFAOYSA-N

- ほほえんだ: O1C(CS(Cl)(=O)=O)=CC(C(O)=O)=C1

5-(chlorosulfonyl)methylfuran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-301452-1.0g |

5-[(chlorosulfonyl)methyl]furan-3-carboxylic acid |

2092577-66-5 | 1.0g |

$0.0 | 2023-02-26 | ||

| Enamine | EN300-301452-1g |

5-[(chlorosulfonyl)methyl]furan-3-carboxylic acid |

2092577-66-5 | 1g |

$0.0 | 2023-09-06 |

5-(chlorosulfonyl)methylfuran-3-carboxylic acid 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2092577-66-5 (5-(chlorosulfonyl)methylfuran-3-carboxylic acid) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量